molecular formula C20H32N2O2 B5144357 2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Cat. No.: B5144357
M. Wt: 332.5 g/mol
InChI Key: ZMJNPAJKLVGAKN-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylphenoxy group, a piperidinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dimethylphenoxy Group: This involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form the corresponding halide.

    Formation of the Piperidinyl Group: The piperidinyl group is introduced through the reaction of a suitable piperidine derivative with the halide formed in the previous step.

    Formation of the Butanamide Backbone: The final step involves the coupling of the dimethylphenoxy-piperidinyl intermediate with a butanamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
  • 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-6-19(24-18-8-7-15(4)16(5)13-18)20(23)21-17-9-11-22(12-10-17)14(2)3/h7-8,13-14,17,19H,6,9-12H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJNPAJKLVGAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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